Product packaging for Linderic acid(Cat. No.:CAS No. 7089-43-2)

Linderic acid

Cat. No.: B1623701
CAS No.: 7089-43-2
M. Wt: 198.3 g/mol
InChI Key: GCORITRBZMICMI-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Linderic acid, systematically known as cis-4-dodecenoic acid, is a mono-unsaturated fatty acid with the molecular formula C12H22O2 and a molecular weight of 198.30 g/mol . It is categorized as a 12:1 (n-8) fatty acid, indicating a 12-carbon chain with a single cis double bond starting at the fourth carbon from the methyl end . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic applications. As a naturally occurring monoenoic fatty acid, this compound is of significant interest in the field of lipidomics and biochemical research . It serves as a valuable reference standard for the analysis and identification of fatty acid profiles in biological samples. Researchers utilize this compound to study the structure, function, and metabolism of medium-chain monoenoic fatty acids in various experimental models. The specific structure of this compound makes it a subject of study for understanding the properties of fatty acids with double bonds in less common positions, such as the n-8 configuration. All chemical information, including CAS number 505-92-0, is verified for accuracy to ensure experimental reproducibility . This product is strictly for Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B1623701 Linderic acid CAS No. 7089-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-dodec-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h8-9H,2-7,10-11H2,1H3,(H,13,14)/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCORITRBZMICMI-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C\CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7089-43-2
Record name Linderic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007089432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LINDERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18013PJU2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Linderic acid typically involves the use of alkenes and carboxylic acids. One common method is the hydrolysis of esters derived from the corresponding alkenes. The reaction conditions often include the use of strong acids or bases to facilitate the hydrolysis process .

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of dodecynoic acid or the use of biocatalysts to achieve the desired cis- configuration. These methods are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Linderic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nutritional Applications

Linderic acid is primarily categorized under omega-3 fatty acids, which are essential for human health. Its dietary intake has been linked to several health benefits:

  • Cardiovascular Health : Studies indicate that omega-3 fatty acids can significantly reduce the risk of cardiovascular diseases (CVD) by lowering triglyceride levels and improving arterial health. A high dietary intake of alpha-linolenic acid (ALA), a type of omega-3, is associated with a reduced risk of heart attacks and atherosclerosis .
  • Neurological Benefits : this compound has shown promise in neuroprotection. Research suggests that it may help mitigate the effects of stroke by enhancing brain-derived neurotrophic factor (BDNF) levels, which are crucial for neuronal survival and plasticity .

Dermatological Applications

This compound has been explored for its topical applications in dermatology:

  • Skin Lightening Effects : Clinical studies have demonstrated that topical application of this compound can effectively lighten UV-induced hyperpigmentation. The mechanism involves the suppression of melanin production by melanocytes and enhanced turnover of the stratum corneum .

Case Studies and Research Findings

Several case studies provide insights into the practical applications of this compound:

Case Study 1: Neurological Deficiency

A case involving a six-year-old girl on a low-linolenic acid diet revealed significant neurological symptoms, including weakness and numbness. Upon switching to a regimen rich in linolenic acid, her symptoms resolved, highlighting the critical role of this fatty acid in neurological health .

Case Study 2: Prostate Cancer Risk

A case-control study conducted in Uruguay found a strong association between high dietary intake of alpha-linolenic acid and an increased risk of prostate cancer. This suggests that while this compound has beneficial properties, its consumption must be balanced with potential risks .

Summary of Research Findings

Application AreaKey FindingsReferences
Cardiovascular HealthHigh intake linked to reduced heart attack risk and improved arterial health
Neurological ProtectionEnhances BDNF levels; potential protective effects against stroke
Skin HealthEffective in reducing UV-induced hyperpigmentation through melanin suppression
Cancer RiskAssociated with increased risk of prostate cancer; requires cautious consumption

Mechanism of Action

The mechanism by which Linderic acid exerts its effects involves its interaction with cellular membranes and signaling pathways. It can modulate the fluidity of membranes and influence the activity of membrane-bound enzymes. Additionally, it may act as a signaling molecule, affecting gene expression and cellular responses .

Comparison with Similar Compounds

Antioxidant Properties

This compound, as a component of Lindera obtusiloba extracts, demonstrates dose-dependent ROS scavenging activity against DPPH radicals, superoxide anions, and hydroxyl radicals . This activity is attributed to its unsaturated structure, which donates hydrogen atoms to neutralize free radicals. In contrast, saturated analogs like lauric acid lack this capacity due to the absence of double bonds.

Melanogenesis Inhibition

The leaf extract of Lindera obtusiloba, rich in this compound, suppresses tyrosinase activity and melanin synthesis in B16 melanoma cells via ERK pathway activation and MITF downregulation . Comparatively, linoleic acid also modulates melanogenesis but through different mechanisms, such as peroxisome proliferator-activated receptor (PPAR) signaling .

Functional Divergence Based on Structure

  • Chain Length and Double Bond Position: this compound’s shorter chain (12C) and central double bond (position 4) may enhance membrane permeability compared to longer-chain analogs like linoleic acid (18C). This structural feature could explain its efficacy in localized antioxidant effects .
  • Saturation vs. Unsaturation : Saturated lauric acid exhibits antimicrobial properties via membrane disruption, while unsaturated this compound relies on electron donation for antioxidative effects .

Biological Activity

Linderic acid, a lesser-known fatty acid, has garnered interest in the field of biochemistry and nutrition due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial properties, effects on human health, and potential applications in clinical settings.

Chemical Structure and Properties

This compound is a cyclopropane fatty acid, primarily derived from certain plant sources. Its unique structure contributes to its biological activity, particularly in relation to cell membrane interactions.

Antimicrobial Activity

Mechanism of Action:
this compound exhibits antimicrobial properties, similar to other fatty acids. It disrupts bacterial cell membranes, leading to increased permeability and eventual cell lysis. Studies have shown that unsaturated fatty acids can effectively destabilize bacterial membranes, which is critical for their antibacterial activity .

Research Findings:

  • A study indicated that this compound's membrane-disruptive activity is comparable to that of oleic and linoleic acids, which are known for their antibacterial effects against various pathogens .
  • Electron microscopy has been utilized to observe the morphological changes in bacterial cells treated with this compound, confirming its ability to induce cell lysis .

Health Implications

Nutritional Role:
this compound may play a role in human health as part of dietary fats. Fatty acids such as this compound are essential for various physiological functions and can influence inflammatory responses. Research suggests that fatty acids can modulate gene expression related to inflammation and metabolism .

Case Studies:
A notable case involved a child who experienced neurological symptoms due to deficiencies in essential fatty acids. This highlights the importance of adequate dietary intake of fatty acids, including those similar to this compound .

Potential Applications

Clinical Relevance:
The antimicrobial properties of this compound could be harnessed in developing new antibacterial agents. Given the rising antibiotic resistance, compounds like this compound may offer alternative therapeutic pathways.

Dietary Supplementation:
Incorporating this compound into dietary supplements could enhance health benefits associated with omega-3 fatty acids. Its unique properties may complement existing formulations aimed at reducing inflammation and improving cardiovascular health .

Comparative Analysis of Fatty Acids

The following table summarizes the biological activities of various fatty acids, including this compound:

Fatty AcidSourceBiological ActivityNotable Effects
This compoundPlant-derivedAntimicrobialDisrupts bacterial membranes
Linoleic AcidVegetable oilsAnti-inflammatoryReduces risk of cardiovascular diseases
Alpha-Linolenic Acid (ALA)Flaxseed oilAntioxidant, anti-inflammatorySupports heart health
Oleic AcidOlive oilCardioprotectiveLowers LDL cholesterol

Q & A

Q. How can researchers ensure ethical compliance when studying this compound’s toxicity in animal models?

  • Methodological Answer : Follow ARRIVE guidelines for experimental design and reporting. Obtain institutional ethics approval, and minimize animal use via power analysis. Publish raw mortality/morbidity data and justify endpoints (e.g., humane sacrifice criteria). Collaborate with biostatisticians to optimize sample sizes .

Tables for Reference

Parameter Recommended Method Validation Criteria Source
Purity AssessmentHPLC (C18 column, acetonitrile/water)≥95% purity, confirmed by NMR/MS
Bioactivity ValidationMTT assay (48h incubation)IC₅₀ ± 10% across replicates
Data ReproducibilityOpen-source scripts (GitHub repository)Peer review of code and datasets

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.